Home > Products > Screening Compounds P47094 > Lyn peptide inhibitor acetate
Lyn peptide inhibitor acetate -

Lyn peptide inhibitor acetate

Catalog Number: EVT-14891901
CAS Number:
Molecular Formula: C117H188N30O26
Molecular Weight: 2430.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lyn peptide inhibitor acetate is synthesized from specific peptide sequences derived from the Lyn protein. It belongs to the class of peptide inhibitors, which are designed to interfere with protein-protein interactions or enzymatic activities by mimicking natural substrates or binding partners. These inhibitors are often used in research to elucidate the roles of specific kinases in cellular processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lyn peptide inhibitor acetate typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner on a solid support. This method allows for precise control over the sequence and modifications of the peptide.

  1. Solid-Phase Peptide Synthesis:
    • Resin Preparation: A suitable resin is chosen, onto which the first amino acid is attached.
    • Coupling: Successive amino acids are added through coupling reactions, where protected amino acids react with the growing peptide chain.
    • Deprotection: After each coupling step, protecting groups are removed to allow for further reactions.
    • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Lyn peptide inhibitor acetate consists of a sequence of amino acids that specifically binds to the active site of Lyn kinase. The precise sequence can vary based on design but typically includes key residues that enhance binding affinity and specificity.

  • Molecular Formula: The exact molecular formula will depend on the specific amino acid sequence used in the synthesis.
  • Molecular Weight: The molecular weight generally ranges between 1,000 to 3,000 Daltons for peptide inhibitors, depending on their length and modifications.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm binding interactions with Lyn kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Lyn peptide inhibitor acetate primarily functions through competitive inhibition, where it competes with ATP for binding at the active site of Lyn kinase. This inhibition can be characterized through various biochemical assays:

  1. Kinase Activity Assays: These assays measure the phosphorylation activity of Lyn kinase in the presence of varying concentrations of the inhibitor.
  2. Binding Studies: Surface plasmon resonance or isothermal titration calorimetry can be utilized to determine the binding affinity between Lyn kinase and the inhibitor.
  3. Cell-Based Assays: Evaluating cellular responses (e.g., changes in signaling pathways) upon treatment with the inhibitor provides insights into its biological efficacy .
Mechanism of Action

Process and Data

The mechanism of action for Lyn peptide inhibitor acetate involves its binding to the active site of Lyn kinase, thereby preventing ATP from accessing this site. This inhibition disrupts downstream signaling pathways that are critical for cell proliferation and survival.

  • Inhibition Profile: The inhibitor has been shown to selectively inhibit Lyn-mediated signaling without affecting other Src family kinases significantly .
  • Biological Impact: By blocking Lyn activity, this compound can induce apoptosis in certain cell types, particularly in contexts like hematological malignancies where Lyn is overactive .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lyn peptide inhibitor acetate exhibits several key physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Typically soluble in aqueous solutions at physiological pH, which is crucial for cellular uptake.
  • Stability: Peptide inhibitors can be sensitive to proteolytic degradation; thus, modifications may be made to enhance stability.
  • Cell Permeability: Designed to be cell-permeable, allowing effective delivery into target cells .
Applications

Scientific Uses

Lyn peptide inhibitor acetate has significant applications in various fields:

  1. Cancer Research: It is used as a tool compound to study the role of Lyn kinase in cancer cell survival and proliferation.
  2. Immunology: The inhibitor helps dissect signaling pathways involved in immune responses, particularly those mediated by interleukin-5.
  3. Drug Development: Insights gained from studies using this compound contribute to developing new therapeutic strategies targeting diseases associated with aberrant Lyn activity .
Introduction to Lyn Kinase Signaling Pathways

Historical Context of Lyn Kinase Discovery and Functional Characterization

Lyn tyrosine kinase (Lck/Yes-related novel tyrosine kinase) was first identified in 1987 through cDNA library screening for Src-family kinase (SFK) homologs. Initial studies revealed its predominant expression in hematopoietic cells and neural tissues [6]. The LYN gene, located on human chromosome 8 (8q12.1), encodes a 56/53 kDa protein that associates with B-cell antigen receptors (BCR), marking its early functional link to immunoreceptor signaling [6] [10]. A breakthrough came in 1995 with the generation of lyn-/- mice, which spontaneously developed splenomegaly, myeloproliferation, lupus-like autoimmunity, and immune complex nephritis by 6–10 months of age. This established Lyn as a critical regulator of immune homeostasis, with loss-of-function mutations directly linked to loss of tolerance [10] [4]. Conversely, transgenic mice expressing hyperactive Lyn (Lynup/up) exhibited B-cell depletion and glomerulonephritis, confirming that both insufficient and excessive Lyn activity disrupt immune equilibrium [6] [7]. These models solidified Lyn’s dualistic role: an initiator of activating signals through immunoreceptor tyrosine-based activation motifs (ITAMs) and a suppressor via immunoreceptor tyrosine-based inhibitory motifs (ITIMs) [4] [10].

Molecular Biology of Lyn Kinase: Isoforms, Structural Domains, and Post-Translational Modifications

Lyn exists as two alternatively spliced isoforms: LynA (p56, 56 kDa) and LynB (p53, 53 kDa). They differ structurally by a 21-amino acid insert in the N-terminal unique domain (UD) of LynA, which contains a critical phosphotyrosine residue (pY32) absent in LynB [2] [5]. Both isoforms share conserved SFK domains:

  • SH4 domain: N-terminal region containing dual acylation sites (myristoylation at Gly², palmitoylation at Cys³) for membrane anchoring and lipid raft localization [7].
  • SH3 domain: Mediates proline-rich motif interactions (e.g., with adaptors like Cbp/PAG1).
  • SH2 domain: Binds phosphotyrosine motifs (e.g., pITAMs or inhibitory pITIMs).
  • Kinase domain (SH1): Catalytic core with ATP-binding site (Lys²⁷⁵) and activation loop (Tyr³⁹⁷) [3] [7].

Table 1: Structural and Functional Features of Lyn Isoforms

FeatureLynA (p56)LynB (p53)
Molecular Weight56 kDa53 kDa
Unique Domain21-aa insert with pY³²No insert
Lipid ModificationsMyristate (G²), Palmitate (C³)Myristate (G²), Palmitate (C³)
Activation RegulationpY³² promotes ubiquitination/degradationStable expression
Functional BiasStronger calcium flux, degranulationPreferential SHIP-1 binding, inhibition

Lyn’s activity is dynamically regulated by phosphorylation:

  • Inhibitory phosphorylation: C-terminal tyrosine (Tyr⁵⁰⁸) is phosphorylated by Csk, inducing a "closed" conformation that blocks substrate access [7].
  • Activating phosphorylation: Dephosphorylation of Tyr⁵⁰⁸ by phosphatases (CD45, CD148) and autophosphorylation of Tyr³⁹⁷ in the activation loop stabilize the active "open" conformation [3] [7]. LynA’s pY³² further fine-tunes activity by promoting polyubiquitination and proteasomal degradation, whereas LynB exhibits greater stability [7].

Role of Lyn in Immune Regulation: Dual Activating and Suppressive Signaling Mechanisms

Lyn orchestrates context-dependent immune responses by simultaneously driving activation and suppression:

Activating Pathways:

  • ITAM-dependent signaling: Upon BCR or FcεRI engagement, Lyn phosphorylates ITAMs on receptor subunits (e.g., FcRγ), recruiting Syk kinase and initiating downstream cascades. This triggers calcium flux, PLCγ phosphorylation, and NF-κB activation, driving proliferation, degranulation (in mast cells), and cytokine production [2] [4] [6].
  • Cytokine receptor synergy: Lyn amplifies signals from GM-CSF, IL-5, and G-CSF receptors in myeloid cells, enhancing survival and proliferation [10].

Suppressive Pathways:

  • ITIM phosphorylation: Lyn phosphorylates ITIMs on receptors like CD22, PIR-B, and FcγRIIb. This recruits phosphatases (SHP-1, SHIP-1), which dephosphorylate key signaling intermediates (e.g., Syk, BTK) or hydrolyze PIP₃, terminating activation signals [4] [6] [10].
  • Dok-family adaptor activation: Lyn phosphorylates p62Dok, which recruits rasGAP and SHIP-1 to inhibit Ras/MAPK and PI3K pathways [10].

Table 2: Opposing Signaling Roles of Lyn in Immune Cells

Activating FunctionsSuppressive FunctionsCell TypeFunctional Outcome
Phosphorylates FcRγ ITAMsPhosphorylates FcγRIIb ITIMsB cells, Mast cellsBalances BCR/FcεRI threshold
Enhances PLCγ1/2 activationRecruits SHIP-1 to pITIMsMast cellsModulates calcium flux, degranulation
Promotes STAT5 activationPhosphorylates CD22/SIRPα ITIMsMacrophages, Dendritic cellsRegulates cytokine sensitivity
Synergizes with GM-CSF/IL-3Inhibits M-CSF/c-Kit signalingMyeloid progenitorsPrevents myeloproliferation

Isoform-specific functions further refine this duality: In mast cells, LynA drives robust calcium flux and degranulation by enhancing PLCγ1–phospho-LAT interactions, while LynB preferentially binds SHIP-1, dampening IP₃ production and calcium release [2]. In platelets, LynA promotes integrin activation, whereas LynB inhibits FcRγ-mediated spreading. Critically, neither isoform alone fully restores wild-type function in lyn-/- cells, underscoring their non-redundant roles [2] [5]. Dysregulation of these pathways underpins pathological states: Lyn deficiency causes B-cell hyperactivation and autoimmunity, while overexpression in leukemias (e.g., CML, AML) enhances survival and therapy resistance [6] [10] [8].

Table 3: Lyn-Associated Pathologies and Molecular Mechanisms

Pathological ContextLyn DysregulationConsequence
Systemic Lupus ErythematosusLoss-of-function mutations, reduced expressionB-cell hyperreactivity, autoantibodies
Chronic Myeloid LeukemiaOverexpression, constitutive activityEnhanced survival, imatinib resistance
Lyn-/- MyeloproliferationAbsent inhibitory signalingCSF hypersensitivity, splenic extramedullary hematopoiesis
Aggressive Breast CancerOverexpression in triple-negative subtypesIncreased metastasis, survival

This intricate balance positions Lyn as a "signaling rheostat" – a master regulator whose contextual actions are exploited therapeutically by inhibitors (e.g., in leukemias) or activators (e.g., Tolimidone for diabetes) [6] [8].

Properties

Product Name

Lyn peptide inhibitor acetate

IUPAC Name

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C117H188N30O26

Molecular Weight

2430.9 g/mol

InChI

InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1

InChI Key

VLGOBVFKVGWHSY-FMHIDZNUSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.